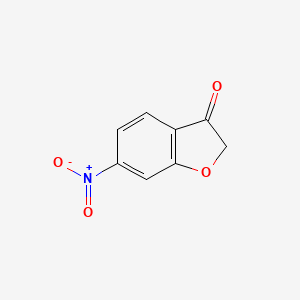

6-Nitrobenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBLVVQMNJHGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743879 | |

| Record name | 6-Nitro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199783-01-1 | |

| Record name | 6-Nitro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Nitrobenzofuran 3 2h One

Strategic Approaches to the Synthesis of 6-Nitrobenzofuran-3(2H)-one and its Derivatives

The construction of the this compound scaffold and its analogs can be achieved through various synthetic routes, each with its own set of advantages and challenges. These strategies range from traditional multistep sequences to more streamlined one-pot procedures.

Multistep Synthetic Pathways and Optimization Protocols

Multistep synthesis provides a high degree of control over the construction of the target molecule, allowing for the isolation and purification of intermediates. vapourtec.com A common multistep approach to benzofuran-3(2H)-one derivatives involves the cyclization of appropriately substituted phenols. For the synthesis of nitro-substituted benzofuranones, a typical pathway starts with a substituted phenol (B47542), which undergoes a series of reactions including nitration, etherification, and subsequent intramolecular cyclization.

For instance, the synthesis of 2-butyl-5-nitrobenzofuran-3(2H)-one has been reported starting from 4-nitrophenol. ias.ac.in This process involves a Fries rearrangement, selective α-bromination, and cyclization. ias.ac.in The initial phenol is first acylated, followed by a Fries rearrangement to introduce a keto-group. Subsequent nitration and etherification can be performed, followed by a bromination step. The cyclization of the resulting 2-bromo-1-(2-hydroxy-5-nitrophenyl)hexan-1-one in the presence of a base like triethylamine (B128534) (TEA) yields the desired 2-butyl-5-nitrobenzofuran-3(2H)-one. ias.ac.inresearchgate.net

One-Pot Reaction Strategies and Catalytic Considerations

One-pot syntheses offer an efficient alternative to multistep procedures by combining multiple reaction steps in a single flask without isolating intermediates. google.com This approach can save time, resources, and reduce waste. The synthesis of various benzofuranone derivatives has been achieved using one-pot methods. For instance, a facile one-pot synthesis of functionalized 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones has been developed via a [4 + 1] annulation reaction of para-quinone methides with bromonitromethane (B42901) under mild, metal-free conditions. rsc.org

Catalysis plays a pivotal role in many synthetic strategies for benzofuranones. Both metal-based and organocatalysts have been employed to facilitate key bond-forming reactions. For example, copper(I) nanoparticles have been used to catalyze the one-pot synthesis of 2,3-disubstituted benzofurans. core.ac.uk Rhodium(II) catalysts have been utilized in the oxy-alkynylation of carbenes to produce C2-quaternary alkyne-substituted benzofuran-3-ones. organic-chemistry.org Furthermore, N-Heterocyclic carbenes have been shown to efficiently catalyze intramolecular nucleophilic substitution reactions to yield benzofuranones. organic-chemistry.org The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and functional group tolerance.

Precursor Reactivity and Intermediate Transformations in Synthesis

The reactivity of the chosen precursors is a determining factor in the success of the synthesis. For the synthesis of this compound, precursors like substituted nitrophenols or their corresponding ethers are commonly used. ias.ac.incuestionesdefisioterapia.com The electronic nature of the substituents on the aromatic ring of the precursor can significantly affect the reactivity and the course of the reaction.

Chemical Derivatization and Structural Modification Strategies

Once the this compound core is synthesized, it can be further modified to create a library of derivatives with diverse properties. These modifications often target specific positions on the benzofuranone scaffold.

Regioselective Functionalization of the Benzofuranone Core

Regioselective functionalization allows for the precise introduction of new functional groups at specific positions on the benzofuranone ring system. nsf.gov This is crucial for establishing structure-activity relationships and for fine-tuning the properties of the molecule.

The C-2 position of the benzofuran-3(2H)-one is a common site for derivatization. For example, Knoevenagel condensation with various aldehydes can introduce a benzylidene moiety at the C-2 position, leading to the formation of aurone (B1235358) analogs. nih.gov This reaction has been used to synthesize a series of 2-benzylidenebenzofuran-3(2H)-ones. nih.gov

Functionalization can also occur on the benzene (B151609) ring of the benzofuranone core. For instance, electrophilic aromatic substitution reactions can introduce substituents at the available positions, guided by the directing effects of the existing nitro group and the benzofuranone ring itself. The presence of activating or deactivating groups on the ring will dictate the position of further substitution. pressbooks.pub

Substituent Effects on Reactivity and Yields

The nature and position of substituents on the benzofuranone scaffold have a profound impact on the reactivity of the molecule and the yields of subsequent derivatization reactions. researchgate.netscribd.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electron density of the ring system and the reactivity of specific functional groups. pressbooks.pubscribd.com

For instance, in the synthesis of 2-benzylidenebenzofuran-3(2H)-ones via Knoevenagel condensation, the electronic properties of the substituents on the benzaldehyde (B42025) reactant can affect the reaction rate and yield. nih.gov Aldehydes with electron-withdrawing groups may react faster due to the increased electrophilicity of the carbonyl carbon.

The nitro group at the 6-position of this compound is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. pressbooks.pub This deactivating effect can make further functionalization of the aromatic ring challenging. Conversely, the nitro group can activate the ring towards nucleophilic aromatic substitution, although such reactions are less common for this specific scaffold. The yields of derivatization reactions are often a direct consequence of these electronic effects, with more favorable electronic matchups leading to higher yields. nih.gov

Below is a table summarizing the yields of some synthesized 2-benzylidene-6-chloro-4-nitrobenzofuran-3(2H)-one derivatives, illustrating the impact of different substituents on the benzylidene moiety.

| Compound Number | Substituent on Benzylidene Ring | Yield (%) |

|---|---|---|

| 15 | 4-(dimethylamino) | 71% nih.gov |

| 16 | 4-chloro | 82% nih.gov |

| 17 | 4-fluoro | 78% nih.gov |

| 18 | 2,4-dimethyl | 80% nih.gov |

| 19 | (thiophen-2-yl) | 78% nih.gov |

Formation of Schiff Bases, Oxadiazole, and Other Heterocyclic Analogues

The versatile scaffold of this compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, including Schiff bases and oxadiazoles. These transformations often involve the manipulation of the active methylene (B1212753) group at the C2 position and the carbonyl group at the C3 position.

Schiff bases, characterized by the azomethine group (-C=N-), can be synthesized from benzofuran (B130515) derivatives. For instance, the condensation of o-formylphenoxyacetic acid with aryl aminothiazoles yields Schiff bases. mdpi.com While specific examples starting directly from this compound are not extensively detailed in the provided results, the general principle involves the reaction of a primary amine with a carbonyl compound. In a related context, 6-nitrobenzofuran-2-carbohydrazide has been used to synthesize a series of Schiff base derivatives. researchgate.net This suggests a potential pathway where the 3-keto group of this compound could react with primary amines to form the corresponding Schiff bases. The synthesis of Schiff bases is a well-established method, often carried out by refluxing the reactants in an appropriate solvent like ethanol. researchgate.netd-nb.info

The synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, can also be envisioned starting from derivatives of this compound. A common synthetic route to 1,3,4-oxadiazoles involves the cyclization of hydrazides. nanobioletters.comijper.org For example, a hydrazide can be condensed with a carboxylic acid in the presence of a dehydrating agent like phosphoryl chloride (POCl3) or with carbon disulfide (CS2) in the presence of a base. nanobioletters.com Following this logic, this compound could be converted to a corresponding hydrazone, which could then undergo further reactions to form a hydrazide, the key precursor for the oxadiazole ring. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been achieved from various starting materials, highlighting the versatility of this synthetic approach. mdpi.comjyoungpharm.orgd-nb.info

Beyond Schiff bases and oxadiazoles, the reactivity of the this compound core allows for the formation of other heterocyclic analogues. For instance, the reaction of 5-nitrobenzofuran-3(2H)-one with hydrazine (B178648) hydrate (B1144303) can yield (5-nitrobenzofuran-3-yl)hydrazine, a precursor for further heterocyclic synthesis. cuestionesdefisioterapia.com The general reactivity of the benzofuran scaffold lends itself to the construction of various fused heterocyclic systems. bohrium.comzioc.ru

Mechanistic Investigations of Synthetic Reactions Involving this compound Scaffolds

Understanding the mechanisms of reactions involving the this compound scaffold is crucial for optimizing reaction conditions and controlling product formation. These investigations often involve a combination of experimental studies and computational analysis.

Proposed Reaction Pathways and Transition State Analysis

Reaction mechanisms detail the step-by-step process of bond breaking and formation. lumenlearning.com For reactions involving complex molecules like this compound, the pathway may consist of multiple elementary steps, including the formation of transient intermediates. lumenlearning.comopenstax.org A key concept in understanding reaction rates and selectivity is the transition state, which represents the highest energy point along the reaction coordinate between reactants and products. vasp.attaylorandfrancis.com

Role of Catalysts and Reaction Conditions in Stereoselectivity

Catalysts play a pivotal role in many organic reactions by providing an alternative reaction pathway with a lower activation energy. In the context of synthesizing chiral molecules from this compound, chiral catalysts are essential for controlling stereoselectivity.

For instance, in catalytic asymmetric dearomatization reactions, chiral phosphoric acids have been shown to control the formation of stereogenic centers. nih.gov The catalyst's structure, including the presence of specific functional groups, can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. nih.gov The choice of catalyst can even lead to stereodivergence, where different catalysts produce opposite enantiomers from the same starting materials. nih.gov

Reaction conditions, such as the solvent, temperature, and the nature of any additives, also significantly influence stereoselectivity. Lewis acids, for example, can enhance the electrophilicity of substrates and influence the stereochemical outcome of a reaction. mdpi.com In some cases, fluorinated alcohols like hexafluoro-2-propanol (HFIP) can promote dearomative cycloadditions. chemrxiv.org The interplay between the catalyst, substrates, and reaction environment is critical for achieving high yields and stereoselectivity. mdpi.com

Dearomative Cycloaddition and Annulation Reaction Mechanisms

Dearomative cycloaddition and annulation reactions are powerful strategies for the synthesis of complex, three-dimensional molecules from flat, aromatic precursors like nitrobenzofurans. researchgate.netnih.gov These reactions involve the disruption of the aromatic system to form new rings.

A common dearomative reaction is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form a five-membered ring. chim.it For example, 2-nitrobenzofurans can undergo aza-Michael/Michael additions with 2-aminochalcones in an organocatalyzed dearomative process. researchgate.net The mechanism of such reactions can be either a concerted 1,3-dipolar cycloaddition or a stepwise process initiated by a Michael addition. chim.it A plausible mechanism for the N-triggered dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been proposed, leading to benzofuro[3,2-b]indol-3-one derivatives. researchgate.netmdpi.com

Annulation reactions, such as the Robinson annulation, involve a sequence of reactions to build a new ring onto an existing one. wikipedia.orguoc.grmasterorganicchemistry.com The classic Robinson annulation combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com While not directly applied to this compound in the provided search results, the principles of annulation reactions are broadly applicable in heterocyclic synthesis. For example, NHC-catalyzed dearomative Michael additions of enals to 2-nitrobenzofurans lead to enantioenriched heterocycles through the addition of a homoenolate. rsc.org

The table below summarizes some of the key reaction types involving nitrobenzofuran scaffolds and their mechanistic features.

| Reaction Type | Key Mechanistic Features | Starting Material Example | Product Type |

| Schiff Base Formation | Condensation of a primary amine with a carbonyl group. | 6-nitrobenzofuran-2-carbohydrazide | Schiff Base |

| 1,3,4-Oxadiazole Synthesis | Cyclization of a hydrazide precursor. | Hydrazide derivative of this compound | 1,3,4-Oxadiazole |

| Dearomative [3+2] Cycloaddition | Concerted or stepwise addition of a three-atom component to a two-atom component of the benzofuran ring. | 2-Nitrobenzofuran | Fused heterocyclic systems |

| Robinson Annulation | Michael addition followed by an intramolecular aldol condensation. | Ketone and a vinyl ketone | Cyclohexenone derivative |

| NHC-Catalyzed Dearomative Michael Addition | Addition of a homoenolate to an electrophilic nitrobenzofuran. | 2-Nitrobenzofuran and an enal | Enantioenriched heterocycle |

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of 6 Nitrobenzofuran 3 2h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing granular details about the chemical environment of individual atoms. numberanalytics.com For the structural confirmation of 6-Nitrobenzofuran-3(2H)-one and its analogues, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is indispensable. numberanalytics.comemerypharma.com

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy is a fundamental technique for determining the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound and its analogues, the ¹H-NMR spectrum reveals characteristic signals that can be assigned to specific protons in the structure.

For instance, in analogues like 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one, the aromatic protons on the benzofuran (B130515) ring system typically appear as doublets in the downfield region of the spectrum. nih.gov Specifically, the proton at position 5 and the proton at position 7 would exhibit distinct chemical shifts and coupling constants, influenced by the electron-withdrawing nitro group and the halogen substituent. nih.gov The methylene (B1212753) protons at the C2 position of the furanone ring in this compound would be expected to appear as a singlet, with a chemical shift influenced by the adjacent carbonyl group and the aromatic ring.

The following table provides representative ¹H-NMR data for analogues of this compound:

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | Ar-H | 8.60 | d | 3.0 |

| Ar-H | 8.37 | d | 3.0 | |

| Ar-H | 8.14 | d | 9.0 | |

| Ar-H | 7.67 | d | 9.0 | |

| -C=CH- | 7.24 | s | ||

| 6-Chloro-2-(4-fluorobenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | Ar-H | 8.59 | d | 6.0 |

| Ar-H | 8.36 | d | 6.0 | |

| Ar-H | 8.21 | dd | 12.0, 6.0 | |

| Ar-H | 7.47 | dd | 12.0, 6.0 | |

| -C=CH- | 7.26 | s | ||

| 6-Chloro-2-(2,4-dimethylbenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | Ar-H | 8.55 | d | 3.0 |

| Ar-H | 8.34 | d | 3.0 | |

| Ar-H | 8.22 | d | 9.0 | |

| Ar-H | 7.21 | m | ||

| -C=CH- | 7.12 | s | ||

| -CH₃ | 2.46 | s | ||

| -CH₃ | 2.34 | s |

This table presents a selection of ¹H-NMR data for illustrative purposes. Actual values may vary depending on the specific analogue and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Complementing ¹H-NMR, Carbon-13 NMR (¹³C-NMR) provides crucial information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C-NMR spectrum, with its chemical shift being indicative of its electronic environment.

For this compound and its analogues, the carbonyl carbon (C3) of the furanone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm, due to the deshielding effect of the double-bonded oxygen. The aromatic carbons of the benzene (B151609) ring will appear in the region of approximately 110-160 ppm, with the carbon atom attached to the nitro group (C6) showing a characteristic downfield shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. numberanalytics.comnumberanalytics.com

Below is a table summarizing typical ¹³C-NMR chemical shifts for analogues of this compound:

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | C=O | 181.0 |

| Aromatic/Olefinic C | 156.7, 146.3, 136.2, 134.7, 133.8, 131.7, 131.0, 130.6, 129.8, 128.3, 126.7, 114.4, 112.7 | |

| 6-Chloro-2-(4-fluorobenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | C=O | 181.0 |

| Aromatic/Olefinic C | 164.7, 163.0, 156.6, 145.8, 143.8, 134.8, 131.6, 128.4, 128.3, 128.2, 126.7, 117.0, 116.9, 114.7 | |

| 6-Chloro-2-(2,4-dimethylbenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | C=O | 180.7 |

| Aromatic/Olefinic C | 156.5, 145.8, 141.9, 140.4, 134.6, 132.1, 131.4, 131.3, 131.0, 128.2, 127.9, 127.0, 126.7, 112.2 | |

| -CH₃ | 21.6, 20.0 |

This table is a representative compilation of ¹³C-NMR data. The exact chemical shifts can be influenced by the solvent and other experimental parameters.

Advanced NMR Techniques for Stereochemical Assignment

For analogues of this compound that possess stereocenters, advanced NMR techniques are essential for the unambiguous determination of their stereochemistry. Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information about through-space correlations between protons that are in close proximity. numberanalytics.comipb.pt These correlations are invaluable for establishing the relative configuration of substituents.

Furthermore, heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning proton and carbon signals definitively. numberanalytics.comemerypharma.comipb.pt HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which helps in piecing together the molecular structure. numberanalytics.comipb.pt

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. alevelchemistry.co.uksavemyexams.com

When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass of this molecular ion provides the molecular weight of the compound. savemyexams.com The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. libretexts.orgmsu.edu Aromatic nitro compounds often show characteristic fragments corresponding to the loss of NO₂ and other neutral molecules. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. innovareacademics.in By comparing the experimentally determined exact mass with the calculated theoretical mass for a proposed molecular formula, the identity of the compound can be confirmed.

The following table demonstrates the application of HRMS in confirming the molecular formula of this compound analogues.

| Compound | Molecular Formula | Calculated Exact Mass [M]⁺ | Found Exact Mass [M]⁺ |

| 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | C₁₅H₇Cl₂NO₄ | 334.9752 | 334.9741 |

| 6-Chloro-2-(4-fluorobenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | C₁₅H₇ClFNO₄ | 319.0047 | 319.0040 |

| 6-Chloro-2-(2,4-dimethylbenzylidene)-4-nitrobenzofuran-3(2H)-one nih.gov | C₁₇H₁₂ClNO₄ | 329.0454 | 329.0448 |

This table highlights the close agreement between calculated and found exact masses, a hallmark of HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgmeasurlabs.com LC separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. rsc.org This makes LC-MS an ideal tool for assessing the purity of a synthesized compound like this compound and for confirming its identity in complex matrices. nih.govlcms.cz The retention time from the LC provides an additional parameter for identification, while the mass spectrum confirms the molecular weight of the analyte. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic methods that probe the interaction of molecules with electromagnetic radiation are powerful tools for identifying the functional groups within a molecule.

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The atoms within a molecule are in continuous motion, and the frequencies of these vibrations are specific to the types of bonds and atoms present. rsc.org The IR spectrum provides a unique "fingerprint" of a molecule, with specific absorption bands corresponding to particular functional groups. libretexts.org

For this compound, key functional groups each produce a characteristic signal in the IR spectrum. The presence of a carbonyl group (C=O) within the furanone ring is typically indicated by a strong absorption peak in the range of 1650-1750 cm⁻¹. libretexts.org The nitro group (-NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. Aromatic C-H stretching vibrations are generally observed in the region of 3000-3100 cm⁻¹, while C-C double bond stretching within the aromatic ring appears around 1500-1600 cm⁻¹. mvpsvktcollege.ac.in

A study on benzofuranone derivatives provided specific IR data for related compounds. nih.gov For instance, 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one showed a strong C=O stretch at 1711 cm⁻¹. nih.gov Another analogue, 6-Chloro-2-(2,4-dimethylbenzylidene)-4-nitrobenzofuran-3(2H)-one, displayed its carbonyl stretch at 1710 cm⁻¹. nih.gov These values provide a reference range for the expected carbonyl absorption in this compound.

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and Analogues

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Specific Example (Compound) | Observed Frequency (cm⁻¹) |

| Carbonyl (C=O) | 1650-1750 libretexts.org | 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one | 1711 nih.gov |

| Carbonyl (C=O) | 1650-1750 libretexts.org | 6-Chloro-2-(2,4-dimethylbenzylidene)-4-nitrobenzofuran-3(2H)-one | 1710 nih.gov |

| Aromatic C=C | 1500-1600 mvpsvktcollege.ac.in | 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one | 1451 nih.gov |

| Aromatic C=C | 1500-1600 mvpsvktcollege.ac.in | 6-Chloro-2-(2,4-dimethylbenzylidene)-4-nitrobenzofuran-3(2H)-one | 1498 nih.gov |

| Nitro (NO₂) | 1500-1570 (asymmetric), 1300-1370 (symmetric) | Not specified | Not specified |

| Aromatic C-H | 3000-3100 mvpsvktcollege.ac.in | 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one | 3108 nih.gov |

This table is generated based on established spectroscopic principles and data from related compounds. The exact frequencies for this compound may vary slightly.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uu.nl This technique is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light. libretexts.org The benzofuranone core, extended by the nitro group, constitutes a significant chromophore in this compound.

The absorption spectrum is influenced by the extent of conjugation in the molecule. libretexts.org The nitro group, being a strong electron-withdrawing group, can significantly affect the electronic transitions within the aromatic system. capes.gov.br The electronic spectra of nitroaromatic compounds are characterized by transitions such as π→π* and n→π*.

Research on various benzofuranone derivatives provides insight into their UV-Vis absorption properties. For example, a series of 2-benzylidenebenzofuran-3(2H)-one derivatives, which share the core furanone structure, exhibit absorption maxima (λmax) in the UV-Vis region. nih.gov Specifically, 4,6-Dibromo-2-(4-chlorobenzylidene)benzofuran-3(2H)-one has a λmax of 379 nm, while 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one absorbs at a longer wavelength of 455 nm, likely due to the influence of the nitro group. nih.gov

Table 2: UV-Vis Absorption Maxima for Analogues of this compound

| Compound | Solvent | λmax (nm) |

| 4,6-Dibromo-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | CH₂Cl₂ | 379 nih.gov |

| 6-Chloro-2-(2,4-dimethylbenzylidene)-4-nitrobenzofuran-3(2H)-one | CH₂Cl₂ | 380 nih.gov |

| 6-Chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-one | CH₂Cl₂ | 412 nih.gov |

| 6-Chloro-2-(4-fluorobenzylidene)-4-nitrobenzofuran-3(2H)-one | CH₂Cl₂ | 429 nih.gov |

| 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one | CH₂Cl₂ | 455 nih.gov |

This table illustrates the effect of different substituents on the electronic absorption of the benzofuranone chromophore.

Vibrational Spectroscopy for Characteristic Group Identification

Chromatographic Coupling with Spectroscopic Methods for Mixture Analysis

In many instances, this compound may be present in a mixture with starting materials, byproducts, or other analogues. To analyze such complex samples, chromatographic techniques are coupled with spectroscopic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components of a mixture. researchgate.netumcs.pl Chromatography separates the individual compounds, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

For nitroaromatic compounds, which can be challenging to ionize directly in LC-MS, derivatization methods have been developed. researchgate.netrsc.org One approach involves the reduction of the nitro group to a more readily ionizable amine group. researchgate.net However, techniques like atmospheric pressure chemical ionization (APCI) in the negative mode can also be effective for detecting nitroaromatics through electron capture mechanisms. rsc.org

Several studies have demonstrated the utility of LC-MS for the analysis of nitroaromatic compounds in various matrices. ugent.benih.gov For instance, LC-MS with electrospray ionization (ESI) has been used to quantify nitroaromatic compounds in atmospheric particulate matter. ugent.be Similarly, GC-MS has been employed for the analysis of benzofuranone derivatives, confirming their structures in complex mixtures derived from natural sources. peeref.comresearchgate.netjpionline.org

Computational and Theoretical Chemistry Approaches in the Study of 6 Nitrobenzofuran 3 2h One

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in understanding the structural basis of a ligand's biological activity. For derivatives of 6-nitrobenzofuran-3(2H)-one, docking studies have been employed to explore their binding modes within the active sites of various enzymes, providing critical information for drug design.

For instance, studies on analogous 2-benzylidenebenzofuran-3(2H)-ones have utilized molecular docking to investigate their inhibitory mechanism against enzymes like human alkaline phosphatase. nih.gov The simulations aim to identify the most stable binding orientation of the compound within the enzyme's active site, which is crucial for its inhibitory function. nih.gov Similarly, derivatives of 6-nitrobenzofuran (B3273030) have been docked into the active sites of enzymes such as urease and α-glucosidase to evaluate their inhibitory potential. scispace.com

A primary goal of molecular docking is to predict the binding affinity between a ligand and its protein target, often expressed as a docking score or binding energy (in kcal/mol). nih.gov A lower binding energy generally indicates a more stable ligand-protein complex. Computational models can calculate these affinities, allowing for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. arxiv.orgnih.gov

In a study of 2-benzylidenebenzofuran-3(2H)-one derivatives as alkaline phosphatase inhibitors, molecular docking simulations predicted favorable binding energies for all tested compounds. nih.gov The docking results for the most active compounds highlighted their effective confinement within the active binding region of the enzyme. nih.gov For example, one of the most active derivatives, compound 8 in the study, exhibited the lowest docking score of -6.038 kcal/mol, indicating strong binding. nih.gov This predictive power is essential for understanding molecular recognition, where the specific shape and chemical properties of the ligand are complementary to the protein's binding site. collaborativedrug.comnih.gov

Table 1: Predicted Binding Energies of Benzofuran-3(2H)-one Derivatives against Alkaline Phosphatase This table presents the predicted binding energy values from molecular docking simulations for a selection of 2-benzylidenebenzofuran-3(2H)-one derivatives.

| Compound | Binding Energy (kcal/mol) |

| 8 | -6.038 |

| 12 | -5.891 |

| 15 | -5.912 |

| 16 | -5.998 |

| 18 | -5.945 |

| Data sourced from a molecular docking study on alkaline phosphatase inhibitors. nih.gov |

Beyond predicting binding affinity, docking simulations provide a detailed picture of the non-covalent interactions that stabilize the ligand-protein complex. libretexts.org Key among these are hydrogen bonds and arene-arene (or π-π) interactions.

Hydrogen Bonding: These interactions occur between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org They are critical for molecular recognition and binding specificity. In studies of 6-nitrobenzofuran derivatives, hydrogen bonds are frequently observed between the ligand and key amino acid residues in the target's active site. scispace.comresearchgate.net For example, docking studies of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, derivatives of 6-nitrobenzofuran, revealed hydrogen bonding with amino acid residues such as GLU 276 and ASP 214 in the active site of α-glucosidase. scispace.com

Prediction of Binding Affinities and Molecular Recognition

Structure-Activity Relationship (SAR) Analysis through In Silico Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. gardp.org By systematically modifying a compound's structure and observing the effect on its activity, researchers can build a model that guides the design of more potent and selective molecules. collaborativedrug.comgardp.org In silico modeling accelerates this process by predicting the activity of virtual compounds before they are synthesized. collaborativedrug.com

For benzofuran (B130515) derivatives, SAR studies have revealed that substitutions at specific positions are crucial for their biological effects. mdpi.com For example, in a series of 2-benzylidenebenzofuran-3(2H)-ones, the nature and position of substituents on the benzylidene ring were found to significantly influence their enzyme inhibitory potential. nih.gov The addition of halogens like chlorine or fluorine to the benzofuran ring has also been shown to increase anticancer activity, likely by forming "halogen bonds" that improve binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational method that formalizes SAR by creating a mathematical equation correlating the chemical structures of a set of compounds with their biological activities. conicet.gov.arresearchgate.net These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule (e.g., electronic, steric, and hydrophobic properties)—to predict the activity of new, untested compounds. nih.govmdpi.com

The development of a QSAR model involves:

Data Set Preparation: Assembling a group of compounds with known activities (the training set) and a separate group for validation (the test set). nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. conicet.gov.ar

Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that links the descriptors to the activity. nih.gov

Validation: Testing the model's predictive power on the test set to ensure its reliability. nih.gov

While specific QSAR models for this compound were not detailed in the available research, the extensive SAR data on its derivatives provide a strong foundation for the development of such predictive models. nih.govmdpi.com A robust QSAR model could accelerate the discovery of novel derivatives with optimized activity against targets like alkaline phosphatase or cancer cell lines. nih.gov

A pharmacophore is a three-dimensional arrangement of the essential electronic and steric features that a molecule must possess to exert a specific biological effect. conicet.gov.ar Pharmacophore modeling is a powerful tool in lead optimization, used to identify new chemical scaffolds that match the required features of an active compound. nih.govmdpi.com

A pharmacophore model is typically generated from a set of active ligands and may include features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

For this compound derivatives, a pharmacophore model would likely highlight the importance of the benzofuranone core, the nitro group (as a strong electron-withdrawing and potential hydrogen bond accepting feature), the carbonyl oxygen of the furanone ring (a hydrogen bond acceptor), and specific locations for substituent modifications identified through SAR studies. nih.govmdpi.com Such a model serves as a 3D query to search large chemical databases for novel compounds that fit the model, thereby identifying potential new leads for drug development. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. karazin.uaepstem.net These methods can calculate properties like molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.

For nitro-containing aromatic compounds like 6-nitrobenzofuran derivatives, DFT calculations can reveal important structural details, such as the significant twisting of the nitro group from the plane of the benzofuran scaffold due to steric repulsion. researchgate.net This non-coplanarity can influence how the molecule interacts with its biological target. Furthermore, calculations of the enthalpy of formation for nitrobenzofuroxan (B1678960) derivatives have been used to assess their energetic properties. mdpi.com

MEP analysis is particularly useful as it maps the electron density onto the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Docking studies of 6-nitrobenzofuran-2-carbohydrazide derivatives have shown that the favorable reactive sites identified by MEP analysis are indeed the ones involved in strong hydrogen bond interactions with receptor residues. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the electronic transitions and charge transfer properties within the molecule. acgpubs.org These quantum mechanical insights complement the findings from molecular docking and SAR studies, providing a more complete understanding of the molecule's behavior and guiding the design of new derivatives with tailored electronic properties. researchgate.net

Table 2: Overview of Computational Approaches and Their Applications This table summarizes the key computational methods discussed and their specific applications in the study of this compound and its derivatives.

| Computational Method | Application | Key Insights Provided |

| Molecular Docking | Predicting ligand-protein binding | Binding affinity scores, identification of binding poses, key interacting amino acids. nih.gov |

| SAR/QSAR Analysis | Correlating structure with biological activity | Identification of key functional groups, prediction of activity for new compounds. conicet.gov.arnih.govmdpi.com |

| Pharmacophore Modeling | Identifying essential 3D structural features for activity | Guiding lead optimization and virtual screening for novel active compounds. nih.govresearchgate.net |

| Quantum Chemical Calculations (DFT) | Analyzing electronic structure and reactivity | Molecular geometry, charge distribution (MEP), orbital energies (HOMO/LUMO), reaction energetics. researchgate.netresearchgate.netmdpi.com |

Conformational Analysis and Tautomerism Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For this compound, the fused ring system imparts significant rigidity. The benzene (B151609) ring is planar, and the five-membered furanone ring is nearly planar, though it can adopt a slight envelope conformation at the C2 atom. The primary focus of theoretical studies in this area is often on the orientation of the nitro substituent and the potential for tautomerism.

Tautomerism is a form of isomerism where molecules readily interconvert through the migration of an atom or group, most commonly a proton. This compound can exist in a tautomeric equilibrium between its keto and enol forms.

Keto Form: this compound

Enol Form: 6-Nitro-3-hydroxybenzofuran

Computational studies, often employing Density Functional Theory (DFT), can predict the relative stability of these tautomers. In most cases for benzofuran-3(2H)-one systems, the keto form is thermodynamically more stable. acs.org The stability is influenced by factors such as aromaticity, hydrogen bonding, and solvent effects. masterorganicchemistry.com The electron-withdrawing nature of the nitro group at the 6-position is expected to further influence the electronic distribution and the relative energies of the tautomers. While the enol form may be less stable, its transient formation can be crucial in certain reaction pathways.

Table 1: Comparison of Keto and Enol Tautomers of this compound

| Feature | Keto Form (this compound) | Enol Form (6-Nitro-3-hydroxybenzofuran) |

| Functional Group | Carbonyl (C=O) at position 3 | Hydroxyl (-OH) at position 3 |

| Aromaticity | Benzene ring is aromatic | Fused furan (B31954) ring gains aromatic character |

| Predicted Stability | Generally more stable | Generally less stable |

| Key Spectroscopic Signal | Strong C=O stretch in IR spectrum (~1710 cm⁻¹) nih.gov | O-H stretch in IR spectrum (~3400 cm⁻¹) |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as a nucleophile (electron donor), while the LUMO is the innermost orbital without electrons and acts as an electrophile (electron acceptor). imperial.ac.uk

The energy difference (the HOMO-LUMO gap) between these frontier orbitals is a critical indicator of a molecule's kinetic stability and reactivity. shd-pub.org.rs A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. shd-pub.org.rs

For this compound, computational methods can calculate the energies and visualize the distributions of the HOMO and LUMO.

LUMO: The presence of the strongly electron-withdrawing nitro (-NO₂) group significantly lowers the energy of the LUMO and localizes its electron density primarily on the nitro-substituted benzene ring. This makes the molecule a potent electrophile, susceptible to nucleophilic attack. FMO theory fails for some nitroaromatic compounds like nitrobenzene (B124822) in predicting reaction sites, but advanced descriptors can provide better insight. rsc.org

HOMO: The HOMO is generally distributed across the benzofuranone ring system. Its energy level indicates the molecule's ability to act as an electron donor in reactions with strong electrophiles.

The interaction between the HOMO of a nucleophile and the LUMO of this compound governs many of its reactions. For instance, in nucleophilic aromatic substitution reactions, the nucleophile will preferentially attack the positions on the aromatic ring where the LUMO coefficient is largest. mdpi.com

Table 2: Representative Calculated Frontier Molecular Orbital Energies for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Nitrobenzene | -7.89 | -1.68 | 6.21 | researchgate.net |

| 4,6-dichloro-5-nitrobenzofuroxan | -8.11 | -2.22 | 5.89 | mdpi.com |

| Amine-functionalized fluorophore | -5.48 | -2.15 | 3.33 | acs.org |

Note: These values are illustrative examples from computational studies on related structures to show the typical range of FMO energies. The exact values for this compound would require specific calculation.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds. q-chem.com Methods like Density Functional Theory (DFT), often with the B3LYP functional, have proven effective in accurately calculating parameters for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org

The typical computational workflow involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation. tau.ac.il

Frequency Calculation: Second derivatives of the energy are calculated to predict vibrational frequencies. These correspond to the absorption bands in an IR spectrum. Calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

NMR Shielding Calculation: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are computed, typically using the Gauge-Independent Atomic Orbital (GIAO) method. tau.ac.il These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, DFT calculations can predict key spectroscopic features:

IR Spectrum: The characteristic stretching frequencies for the carbonyl group (C=O) and the symmetric and asymmetric stretches of the nitro group (NO₂) can be calculated with high accuracy. researchgate.net

NMR Spectrum: The ¹H and ¹³C chemical shifts for each unique atom in the molecule can be predicted. This is particularly useful for assigning signals in complex experimental spectra and for distinguishing between isomers or tautomers. researchgate.net

These theoretical predictions serve as a powerful complement to experimental data, providing a deeper understanding of the molecule's structure and electronic environment. chemrxiv.org

Table 3: Examples of Predicted vs. Experimental Spectroscopic Data for Functional Groups Present in Related Molecules

| Functional Group | Vibration/Signal | Predicted Value (Computational) | Experimental Value |

| Carbonyl (C=O) | IR Stretch (cm⁻¹) | 1797 cm⁻¹ (in a benzofuranone derivative) researchgate.net | ~1711-1713 cm⁻¹ (in substituted benzofuranones) nih.gov |

| Nitro (NO₂) | Asymmetric Stretch (cm⁻¹) | ~1530-1560 cm⁻¹ (Typical DFT prediction) | ~1520-1570 cm⁻¹ (Typical range) |

| Aromatic C-H | ¹H NMR (ppm) | 7.5 - 8.5 ppm (Typical DFT prediction) | 7.98 - 8.86 ppm (in a nitrobenzofuran derivative) |

| Carbonyl Carbon | ¹³C NMR (ppm) | ~180 ppm (Typical DFT prediction) | 180.0 - 182.2 ppm (in substituted benzofuranones) nih.gov |

Note: These values are compiled from studies on various benzofuranone and nitroaromatic compounds to illustrate the general accuracy of computational predictions.

Exploration of Biological and Biochemical Interactions of 6 Nitrobenzofuran 3 2h One Derivatives in Vitro and Mechanistic Perspectives

Mechanistic Studies of Enzyme Inhibition by 6-Nitrobenzofuran-3(2H)-one Analogues

The unique structural features of this compound derivatives have made them promising candidates for the development of potent and selective enzyme inhibitors.

α-Glucosidase Inhibitory Mechanisms and Active Site Interactions

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Derivatives of 6-nitrobenzofuran (B3273030) have been investigated as potential α-glucosidase inhibitors. For instance, a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles were synthesized and evaluated for their α-glucosidase inhibition, highlighting the therapeutic potential of this structural class. colab.ws The mechanism of inhibition by related compounds often involves a mixed competitive and non-competitive interaction with the enzyme. scielo.brscielo.br Molecular docking studies suggest that these inhibitors can form hydrogen bonds with key residues in the active site of α-glucosidase, such as trp391, arg428, and trp710, leading to their inhibitory effect. scielo.brscielo.br Kinetic studies of similar inhibitor classes have shown they can act as non-competitive inhibitors, binding to both the free enzyme and the enzyme-substrate complex. nih.gov

Alkaline Phosphatase Inhibition Mechanisms and Enzyme Kinetics

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibition is a target for certain therapeutic interventions. nih.gov 2-Benzylidenebenzofuran-3(2H)-ones, a class of compounds that can include a nitro group, have been identified as potent inhibitors of alkaline phosphatase. nih.govresearchgate.netrsc.org

Kinetic studies on related inhibitors have revealed different modes of inhibition. For example, some pyrazolo-oxothiazolidine derivatives have been shown to inhibit alkaline phosphatase non-competitively. mdpi.com This type of inhibition suggests the inhibitor binds to a site on the enzyme different from the active site, affecting the enzyme's catalytic efficiency. mdpi.com In contrast, studies on other AP inhibitors have indicated a mixed inhibition pattern, where both the Michaelis constant (Km) and the maximum velocity (Vmax) are affected, though the competitive element is often stronger. nih.gov

Several synthesized 2-benzylidenebenzofuran-3(2H)-one derivatives have demonstrated excellent inhibitory activity against AP, with some compounds being more active than the standard inhibitor, KH2PO4. rsc.org

Table 1: Inhibitory Activity of Selected 2-Benzylidenebenzofuran-3(2H)-one Derivatives against Alkaline Phosphatase

| Compound Number | IC50 (μM) |

| 12 | 2.163 ± 0.048 |

| 15 | 2.146 ± 0.056 |

| 16 | 2.132 ± 0.034 |

| 18 | 1.154 ± 0.043 |

| 20 | 1.055 ± 0.029 |

| 21 | 2.326 ± 0.059 |

| KH2PO4 (Standard) | 2.80 ± 0.065 |

| Data sourced from RSC Publishing. rsc.org |

Monoamine Oxidase (MAO) Inhibition Profile and Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them important targets for neurological disorders. unica.it Derivatives of this compound have shown significant potential as MAO inhibitors. Specifically, 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide skeletons have been identified as a new class of MAO inhibitors. nih.gov

Studies have demonstrated that substitution patterns on the benzofuran (B130515) ring play a critical role in determining the affinity for MAO-A or MAO-B. bohrium.comresearchgate.net For instance, 6'-sulfonyloxy derivatives exhibit strong affinity for MAO-A, while 6'-benzyloxy derivatives show potent MAO-B inhibition. nih.gov The inhibition by these compounds is often reversible. nih.gov The 3-coumaranone [benzofuran-3(2H)-one] derivatives, which are structurally related, have been found to be selective inhibitors of human MAO-B. nih.gov

Table 2: MAO Inhibitory Activity of Selected 3-Coumaranone Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) |

| Derivative 1 | 0.004 | >100 |

| Derivative 2 | 1.05 | 0.586 |

| Data represents the range of IC50 values observed for a series of 20 derivatives. nih.gov |

Other Enzymatic Systems and Inhibition Pathways (e.g., 5-lipoxygenase)

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for inflammatory diseases. nih.govfrontiersin.org While direct studies on this compound are limited, related benzofuran structures have been investigated as 5-LO inhibitors. For example, licofelone, a competitive inhibitor of 5-LO and COX, has been studied for its anti-inflammatory properties. ijbcp.com The inhibition of 5-LO by some catechols has been shown to be reversible and not primarily mediated by radical scavenging. nih.gov The triazinone structure has also been identified as a selective 5-LO inhibitor template. nih.gov

Investigation of Antiproliferative and Cytotoxic Effects in Cellular Models (In Vitro)

In addition to enzyme inhibition, derivatives of this compound have been evaluated for their potential as anticancer agents, demonstrating antiproliferative and cytotoxic effects in various cancer cell lines.

Studies on benzofuran-2-carboxamides have shown dose- and time-dependent inhibition of tumor cell growth in vitro. researchgate.net Similarly, aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, have been investigated for their antiproliferative activities. researchgate.net For instance, certain derivatives have shown significant antitumor activity against non-small lung cancer cell lines. researchgate.net The cytotoxic effects of some benzofuran compounds have been observed on human breast cancer (MCF-7) cells. researchgate.net

Table 3: Cytotoxic Effects of a Benzofuran-2-carboxamide on a Tumor Cell Line

| Incubation Time (h) | CTC50 (µM) |

| 48 | 72.2 |

| 72 | 69.5 |

| Data sourced from ResearchGate. researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

The antiproliferative effects of benzofuran derivatives are often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. bioline.org.br While specific studies on this compound are not extensively detailed in the provided context, related benzofuran-isatin conjugates have been shown to induce apoptosis and cause cell cycle arrest in colorectal cancer cell lines. nih.gov

The induction of apoptosis by these compounds can occur through the mitochondria-dependent pathway, involving the downregulation of anti-apoptotic proteins like Bcl-xl and the upregulation of pro-apoptotic proteins such as Bax and cytochrome c. nih.gov Furthermore, these compounds can cause cell cycle arrest at different phases, such as G1/G0 or G2/M, depending on the cell line. nih.gov This cell cycle arrest is often associated with the modulation of cyclin expression. nih.gov The process of apoptosis is characterized by morphological changes such as cell shrinkage and membrane blebbing. bioline.org.br

Modulation of DNA Synthesis and DNA Damage Pathways (In Vitro)

The interaction of nitro-substituted benzofurans with DNA is a critical aspect of their potential as therapeutic agents. The nitro group can be bioreduced to form reactive intermediates that interact with cellular components, including DNA. This interaction can lead to the inhibition of DNA synthesis and the induction of DNA damage, which are key mechanisms in cancer therapy.

Studies on various nitroheterocycles have demonstrated a correlation between their half-wave reduction potential and their ability to inhibit DNA synthesis. nih.gov For instance, twenty-one different nitroheterocycles were found to inhibit the incorporation of 3H-thymidine in L-929 mouse cells, indicating a disruption of DNA synthesis. nih.gov This suggests that the electron-accepting properties of the nitro group are crucial for this biological activity.

Furthermore, some benzofuran derivatives have been shown to induce DNA damage. epo.org The cellular response to DNA damage involves complex repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER). nih.govsigmaaldrich.com Oxidatively generated DNA damage is often handled by these overlapping repair mechanisms. nih.gov The ability of certain compounds to cause DNA damage that overwhelms or evades these repair systems can lead to cell death, a desirable outcome in cancer treatment. The bleomycin (B88199) assay is a common method used to assess the pro-oxidant effect of compounds and their potential to cause DNA damage. mdpi.com

In Vitro Cell Line Specificity and Growth Inhibition Assays

The cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines, demonstrating their potential as anticancer agents.

A study on ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and its methyl derivative revealed significant cytotoxic activity against the HCT116 colon cancer cell line. researchgate.net The ethyl derivative, in particular, showed a potent IC50 value of 8.5 μg/mL, while its methyl counterpart had an IC50 of 95.2 μg/mL. researchgate.net This highlights the influence of subtle structural modifications on cytotoxic potency.

In another investigation, a series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives were synthesized and tested against the human breast adenocarcinoma (MCF-7) cell line. researchgate.net Several of these compounds exhibited excellent anticancer activity, with IC50 values as low as 1.00 ± 1.20 μM. researchgate.net For comparison, the standard chemotherapeutic drug doxorubicin (B1662922) had an IC50 of 0.94 ± 0.20 μM in the same assay. researchgate.net

The cytotoxic potential of benzofuran derivatives is not limited to a single cancer type. For example, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown activity against a panel of cancer cell lines including prostate (PC3), colon (HCT116, SW480, SW620), liver (HepG2), lung (A549), and breast (MDA-MB-231) cancers. mdpi.com The presence and position of halogen atoms on the benzofuran ring have been shown to significantly influence the cytotoxic activity. nih.gov

Furthermore, some benzofuran derivatives exhibit selectivity towards cancer cells over healthy cells. nih.gov For instance, two novel derivatives demonstrated selective action towards chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes (HaCaT). nih.gov This selectivity is a crucial factor in the development of new anticancer drugs with reduced side effects.

Below is a table summarizing the in vitro cytotoxic activity of selected this compound derivatives.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate | HCT116 | 8.5 | researchgate.net |

| Methyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT116 | 95.2 | researchgate.net |

| 6-nitrobenzofuran-2-carbohydrazide derivative 11 | MCF-7 | 1.00 ± 1.20 µM | researchgate.net |

| 6-nitrobenzofuran-2-carbohydrazide derivative 2, 3, 10 | MCF-7 | 2.70 µM | researchgate.net |

| 6-nitrobenzofuran-2-carbohydrazide derivative 1 | MCF-7 | 3.30 ± 0.90 µM | researchgate.net |

| 6-nitrobenzofuran-2-carbohydrazide derivative 17 | MCF-7 | 3.75 ± 0.90 µM | researchgate.net |

Antioxidant Activity Assessment and Radical Scavenging Mechanisms

In Vitro Free Radical Scavenging Assays

The antioxidant potential of this compound derivatives has been investigated using various in vitro assays that measure their ability to scavenge free radicals. The most common methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. nih.govarxiv.org A series of 6-nitrobenzofuran-2-carbohydrazide derivatives were evaluated for their antioxidant activity using this method. researchgate.net Several compounds in this series, including those numbered 10, 11, 12, 13, 14, and 15, demonstrated better antioxidant activity than the standard antioxidant, n-propyl gallate. researchgate.net Specifically, compound 15 was the most potent with an IC50 value of 9.26 ± 0.15 μM, which is significantly lower than that of n-propyl gallate (IC50 = 30.30 ± 0.40 μM). researchgate.net

The ABTS assay also measures the radical scavenging ability of compounds. nih.govmdpi.com In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of color. nih.gov While specific data for this compound derivatives in the ABTS assay is not extensively detailed in the provided context, the assay is a standard method for evaluating the antioxidant capacity of benzofuran derivatives in general. mdpi.com

The following table presents the DPPH radical scavenging activity of some 6-nitrobenzofuran-2-carbohydrazide derivatives.

| Compound | IC50 (µM ± SEM) |

| 6-nitrobenzofuran-2-carbohydrazide derivative 15 | 9.26 ± 0.15 |

| 6-nitrobenzofuran-2-carbohydrazide derivative 13 | 14.60 ± 0.32 |

| 6-nitrobenzofuran-2-carbohydrazide derivative 10 | 17.50 ± 0.85 |

| 6-nitrobenzofuran-2-carbohydrazide derivative 12 | 21.10 ± 1.58 |

| 6-nitrobenzofuran-2-carbohydrazide derivative 11 | 24.20 ± 0.55 |

| 6-nitrobenzofuran-2-carbohydrazide derivative 14 | 29.20 ± 0.75 |

| n-propyl gallate (Standard) | 30.30 ± 0.40 |

Mechanistic Pathways of Antioxidant Action

The antioxidant activity of phenolic compounds, including many benzofuran derivatives, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. mdpi.com The resulting phenoxyl radical is stabilized by delocalization of the unpaired electron around the aromatic ring. mdpi.com

The primary mechanisms by which antioxidants exert their effects include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). frontiersin.org Computational studies using density functional theory (DFT) can help elucidate the most probable mechanism by calculating parameters such as bond dissociation enthalpy (BDE), proton affinity (PA), and electron transfer enthalpy (ETE). frontiersin.org

For benzofuran derivatives, the presence of hydroxyl groups is a key determinant of their antioxidant capacity. For instance, benzofuran-2-one derivatives with a hydroxyl group in the para position or a catechol group have shown significant antioxidant properties. mdpi.com The catechol group, in particular, is a well-known antioxidant moiety. mdpi.com

Antimicrobial and Antifungal Activity Studies (In Vitro)

Antibacterial Activity against Pathogenic Strains

Derivatives of this compound have been investigated for their in vitro antibacterial activity against a range of pathogenic bacterial strains. These studies are crucial for the development of new antimicrobial agents to combat the growing problem of antibiotic resistance.

In one study, a series of new benzofuran derivatives were synthesized, and their antibacterial activity was evaluated using the agar (B569324) well diffusion method. cuestionesdefisioterapia.com Compounds M5a and M5g, derived from 7-chlorobenzofuran-3-yl)hydrazine, showed potent activity against Enterococcus faecalis at a concentration of 50 µg/ml. cuestionesdefisioterapia.com Derivatives M5i, M5k, and M5l, which are based on the 5-nitrobenzofuran-3-yl)hydrazine scaffold, exhibited significant activity against Candida albicans at 25 µg/ml. cuestionesdefisioterapia.com

The minimum inhibitory concentration (MIC) is a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. researchgate.net The broth microdilution assay is a common method used to determine MIC values. nih.gov Studies on various benzofuran derivatives have reported their MIC values against both Gram-positive and Gram-negative bacteria. core.ac.ukresearchgate.net For instance, some 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives have been screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). core.ac.uk

The following table summarizes the antibacterial activity of selected benzofuran derivatives against various pathogenic strains.

| Compound | Test Organism | Activity | Reference |

| 1-(4-bromobenzylidene)-2-(7-chlorobenzofuran-3-yl)hydrazine (M5g) | Enterococcus faecalis | Potent activity at 50 µg/ml | cuestionesdefisioterapia.com |

| 1-(2-chlorobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine (M5k) | Candida albicans | Significant activity at 25 µg/ml | cuestionesdefisioterapia.com |

| 1-(4-nitrobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine (M5l) | Candida albicans | Significant activity at 25 µg/ml | cuestionesdefisioterapia.com |

Antifungal (Anticandidal) Efficacy and Mechanistic Insights

The emergence of fungal resistance to existing therapeutic agents necessitates the exploration of novel chemical scaffolds. Derivatives of this compound have been investigated for their potential as antifungal agents, particularly against clinically relevant Candida species. This section details the in vitro anticandidal efficacy and the current understanding of the mechanistic basis for their activity.

Research into aryl (5-nitrobenzofuran-2-yl)ketones and their corresponding ketoximes has revealed promising, albeit not superior, activity compared to standard antifungal drugs like ketoconazole (B1673606) and fluconazole. dergipark.org.trdergipark.org.tr A study involving eight such derivatives demonstrated that the conversion of the ketone group to an oxime generally enhanced anticandidal activity. dergipark.org.tr This increased efficacy is potentially due to the electron-withdrawing effect of the nitro group, which increases the acidity of the oxime and facilitates proton exchange. dergipark.org.tr

Among the synthesized compounds, a particular ketoxime derivative, compound 2c, which features a methoxy (B1213986) group on the phenyl ring, exhibited the most significant activity against Candida albicans and Candida glabrata. dergipark.org.trdergipark.org.trdergipark.org.tr The position of substituents on the phenyl ring was found to be crucial for activity, with a 4-methoxy substitution being twice as active as other substitutions. dergipark.org.tr While ketone derivatives showed minimal activity, the conversion to their oxime counterparts led to a notable increase in antifungal efficacy. dergipark.org.tr

Further studies have explored other derivatives, including those synthesized from 5-nitrobenzofuran-3(2H)-one. For instance, compounds derived from the reaction of (5-nitrobenzofuran-3-yl)hydrazine with various benzaldehydes were tested for their antibacterial activity, with some showing significant effects against Candida albicans at a concentration of 25 µg/ml. cuestionesdefisioterapia.com

The mechanism of action for benzofuran derivatives appears to be multifaceted. Some studies on related benzofuran structures suggest that their antifungal activity involves changes in cytoplasmic calcium concentration. nih.gov While a direct correlation between calcium fluxes and antifungal effects was not always observed, these derivatives were found to augment the amiodarone-elicited calcium flux into the cytoplasm. nih.gov Another proposed mechanism for some antifungal agents is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Disruption of the cell membrane's ergosterol content is a common antifungal strategy. nih.gov Additionally, some compounds have been shown to inhibit the formation of germ tubes in C. albicans, a key virulence factor for this dimorphic fungus. mdpi.com The generation of reactive oxygen species (ROS) has also been identified as a potential mechanism of anticandidal action for some compounds. nih.gov

While the direct dosage and administration protocols are outside the scope of this review, the in vitro data provides a foundation for the potential therapeutic application of these compounds. For example, some related nitrofuran derivatives have demonstrated efficacy against both early and mature fungal biofilms at concentrations ranging from 3.90 to 31.25 μg/mL. nih.gov

The following tables summarize the in vitro anticandidal activity of selected this compound derivatives and related compounds.

Table 1: Anticandidal Activity of Aryl (5-nitrobenzofuran-2-yl)ketone and Ketoxime Derivatives

| Compound | Target Organism(s) | MIC (µg/mL) | Key Findings |

|---|---|---|---|

| Compound 2c (ketoxime with methoxy group) | Candida albicans, Candida glabrata | 3.12 | Showed the highest activity among the tested derivatives. dergipark.org.trdergipark.org.trdergipark.org.tr |

| Ketone Derivatives | Candida albicans, Candida glabrata | >25 | Exhibited very little activity. dergipark.org.tr |

| Oxime Derivatives | Candida albicans, Candida glabrata | Variable | Generally more active than their ketone counterparts. dergipark.org.tr |

Table 2: Antibacterial Activity of 5-Nitrobenzofuran-3-yl Hydrazine (B178648) Derivatives

| Compound | Target Organism | Concentration (µg/mL) | Activity |

|---|---|---|---|

| M5i, M5k, M5l | Candida albicans | 25 | Significant |

Emerging Applications and Future Directions in 6 Nitrobenzofuran 3 2h One Research

Role as Key Intermediates in Complex Organic Synthesis

6-Nitrobenzofuran-3(2H)-one and its derivatives are pivotal intermediates in the creation of more complex molecular architectures. The presence of the nitro group and the ketone functionality imparts distinct reactivity, allowing for a variety of chemical transformations.

Researchers have successfully utilized 6-nitrobenzofuran (B3273030) derivatives as precursors for the synthesis of biologically active compounds. For instance, a series of novel 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives have been synthesized and have demonstrated significant cytotoxic and antioxidant activities. researchgate.net In one study, compounds derived from 6-nitrobenzofuran-2-carbohydrazide showed excellent anticancer activity against human breast adenocarcinoma (MCF-7) cell lines. researchgate.net Another study describes the synthesis of ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, which, along with its methyl derivative, exhibited notable anticancer activity against the HCT 116 cell line. researchgate.net

The versatility of the 6-nitrobenzofuran scaffold is further highlighted by its use in the synthesis of benzofuran-based-thiazolidinone analogues. These compounds have been evaluated for their urease inhibitory potential, with some derivatives showing significant activity, surpassing that of the standard drug thiourea. nih.gov The synthetic route often involves the initial formation of a carbohydrazide (B1668358) from a 6-nitrobenzofuran derivative, which is then reacted with various aldehydes and thioglycolic acid to yield the final thiazolidinone products. nih.gov

Furthermore, a practical, multi-step synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate for the antiarrhythmic drug dronedarone, has been developed starting from 4-nitrophenol. ias.ac.in This synthesis involves the formation of 2-butyl-5-nitro-2,3-dihydrobenzofuran-3-one as a key intermediate. ias.ac.in

A transition-metal-free, one-pot synthesis has also been developed to produce fused benzofuranamines from ortho-hydroxy-substituted nitroarenes and α-activated ketones. This methodology has been successfully applied to synthesize 1-(3-Amino-6-nitrobenzofuran-2-yl)ethan-1-one and Ethyl 3-amino-6-nitrobenzofuran-2-carboxylate in good yields. mdpi.comsemanticscholar.org

The following table summarizes some of the complex molecules synthesized using this compound derivatives as key intermediates.

| Starting Material | Synthesized Compound | Application/Activity |

| 6-nitrobenzofuran-2-carbohydrazide | Schiff base derivatives | Cytotoxic and antioxidant |

| 2-bromo-4-methoxy-phenol and p-fluorophenylacetylene | Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Anticancer |

| 4-fluoro-6-nitrobenzofuran-2-carbohydrazide | Benzofuran-based-thiazoldinone analogues | Urease inhibition |

| 4-nitrophenol | (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | Intermediate for Dronedarone |

| ortho-hydroxy-substituted nitroarenes and α-activated ketones | 1-(3-Amino-6-nitrobenzofuran-2-yl)ethan-1-one | Fused benzofuranamine |

Development of Novel Chemical Scaffolds for Advanced Materials

The inherent properties of the this compound core make it an attractive scaffold for the design of advanced materials. The electron-deficient nature of the nitro-substituted benzofuran (B130515) ring can be exploited to create materials with specific electronic and optical properties.

Derivatives of 6-nitrobenzofuran are being explored for their potential in material science, particularly in the development of organic light-emitting diodes (OLEDs). The incorporation of these derivatives into OLEDs has the potential to enhance device efficiency and color purity. The nitro group can be chemically modified to tune the electronic properties of the resulting molecule, influencing its performance in such devices.

Furthermore, the benzofuran scaffold is being investigated for the creation of novel herbicides. A study focused on the discovery of new 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors utilized a pyrazole-benzofuran structure. wiley.com Several synthesized compounds, including those with a nitro-substituted benzofuran moiety, displayed excellent herbicidal activity. wiley.com This highlights the potential of using this compound as a foundational structure for developing new agrochemicals.

The development of chemosensors is another area where 6-nitrobenzofuran derivatives show promise. The reactivity of the nitrobenzofuran system can be harnessed to design sensors capable of detecting specific analytes. For example, nitrobenzofurazan derivatives, which are structurally related to nitrobenzofurans, are used as chromophores and fluorophores for labeling amines. mdpi.com This principle can be extended to create sensors for environmental monitoring or biological imaging.

Advanced Catalysis and Reaction Development Utilizing this compound Derivatives

The unique reactivity of this compound and its derivatives makes them valuable in the development of new catalytic processes and reactions. The electron-withdrawing nitro group can influence the reactivity of the benzofuran ring system, enabling novel transformations.

An organocatalyzed asymmetric dearomative cycloaddition of 2-nitrobenzofurans with isatin-derived Morita–Baylis–Hillman carbonates has been developed. acs.org This reaction, catalyzed by a modified cinchona alkaloid, allows for the highly stereoselective construction of complex cyclopenta[b]benzofuran scaffolds. acs.org This demonstrates the utility of nitrobenzofurans in organocatalysis for building intricate molecular architectures with high precision.